In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine
In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine
CAS Number: 27282-89-9
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Core Properties and Data
4-(Methylthio)-1,3,5-triazin-2-amine is a solid, heterocyclic compound with the molecular formula C4H6N4S and a molecular weight of 142.18 g/mol .[1][2] Its chemical structure features a triazine ring substituted with an amino group and a methylthio group.
Table 1: Physicochemical Properties of 4-(Methylthio)-1,3,5-triazin-2-amine
| Property | Value | Reference |
| CAS Number | 27282-89-9 | [1] |
| Molecular Formula | C4H6N4S | [1][2] |
| Molecular Weight | 142.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 239-241 °C | |
| Boiling Point (Predicted) | 392.1 ± 25.0 °C | |
| SMILES String | NC1=NC=NC(SC)=N1 | [1] |
| InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
| Technique | Expected/Observed Features | Reference |
| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group and the amine protons. The triazine ring proton would also be present. | General chemical shift knowledge |
| ¹³C NMR | Resonances for the methyl carbon, and the three distinct carbons of the triazine ring. | General chemical shift knowledge |
| FT-IR (cm⁻¹) | N-H stretching vibrations (typically two bands for a primary amine) around 3300-3500 cm⁻¹, C=N stretching of the triazine ring, and C-S stretching.[3][4] | [3][4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (142.18 m/z). Fragmentation patterns would involve loss of the methylthio and amino groups. | General fragmentation patterns |
Synthesis
The synthesis of 4-(Methylthio)-1,3,5-triazin-2-amine typically proceeds through a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor. The high reactivity of the chlorine atoms on the triazine ring allows for their stepwise replacement by different nucleophiles by carefully controlling the reaction temperature.
Experimental Protocol: General Synthesis of Substituted Triazines
Materials:
-
Cyanuric chloride
-
Sodium methanethiolate (or methyl mercaptan and a base)
-
Ammonia (aqueous or as ammonium hydroxide)
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
A base (e.g., sodium carbonate, triethylamine)
Procedure:
-
First Substitution (Introduction of the Methylthio Group):
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add one equivalent of sodium methanethiolate (or a solution of methyl mercaptan and one equivalent of a base like sodium hydroxide) to the stirred solution.
-
Maintain the temperature at 0-5 °C and continue stirring for several hours until the reaction is complete (monitored by TLC). This step yields 2-chloro-4-(methylthio)-6-amino-1,3,5-triazine.
-
-
Second Substitution (Introduction of the Amino Group):
-
To the reaction mixture containing the monosubstituted triazine, slowly add an excess of aqueous ammonia (ammonium hydroxide).
-
Allow the reaction to warm to room temperature and stir for an extended period (typically overnight) until the second substitution is complete (monitored by TLC).
-
The product, 4-(Methylthio)-1,3,5-triazin-2-amine, will precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the precipitated solid and wash it with cold water and then with a small amount of cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-(Methylthio)-1,3,5-triazin-2-amine.
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Diagram 1: General Synthetic Pathway
Caption: Synthetic route to 4-(Methylthio)-1,3,5-triazin-2-amine.
Biological Activity and Drug Development Potential
The 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6]
While specific studies on the biological activity of 4-(Methylthio)-1,3,5-triazin-2-amine are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential applications.
Anticancer Potential
Numerous studies have highlighted the potential of substituted triazines as anticancer agents.[7][8] For instance, various 2,4,6-trisubstituted triazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[9][10] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).
Derivatives of 2-amino-1,3,5-triazine have shown significant antitumor activity. For example, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives exhibited potent activity against leukemia, CNS cancer, and breast cancer cell lines.[8] The modular nature of the triazine core allows for the systematic modification of substituents to optimize potency and selectivity.
Diagram 2: Triazine Derivatives in Cancer Research
Caption: Potential mechanisms of anticancer activity for triazine derivatives.
Other Potential Therapeutic Areas
Beyond oncology, substituted triazines are being explored for a variety of therapeutic applications. For example, certain trisubstituted 1,3,5-triazines have been identified as antagonists of the histamine H4 receptor, suggesting their potential in treating inflammatory conditions and pain.[11]
Experimental Protocols for Biological Assays
To evaluate the biological activity of 4-(Methylthio)-1,3,5-triazin-2-amine, standard in vitro assays can be employed. The following are general protocols that can be adapted for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-(Methylthio)-1,3,5-triazin-2-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(Methylthio)-1,3,5-triazin-2-amine (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 3: Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of an MTT assay for cytotoxicity screening.
Conclusion
4-(Methylthio)-1,3,5-triazin-2-amine is a readily synthesizable heterocyclic compound belonging to the medicinally important class of s-triazines. While specific biological data for this particular molecule is not extensively documented, the known anticancer and other therapeutic activities of its structural analogs make it a compound of significant interest for further investigation in drug discovery and development. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related triazine derivatives.
References
- 1. 4-(Methylthio)-1,3,5-triazin-2-amine DiscoveryCPR 27282-89-9 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
